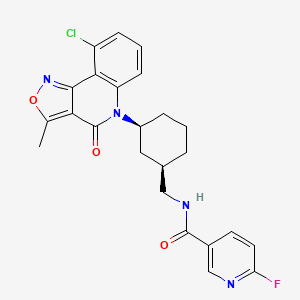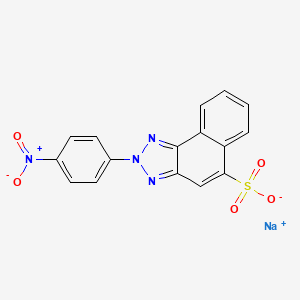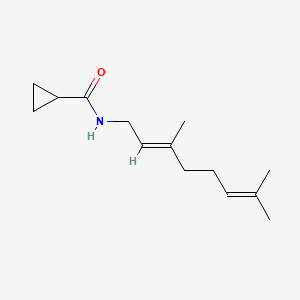
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is a compound with a unique structure that combines a cyclopropane ring with a carboxamide group and a dimethyl-octadienyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid with ammonia or an amine in the presence of a coupling agent or catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the dimethyl-octadienyl side chain.
Cyclopropanecarboxamide, N,N-dinonyl-: A compound with a longer alkyl chain, which may have different physical and chemical properties.
Uniqueness
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
744251-93-2 |
|---|---|
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9+ |
InChI-Schlüssel |
UKNMSFRSBQONET-FMIVXFBMSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CNC(=O)C1CC1)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
melting_point |
53.00 °C. @ 760.00 mm Hg |
Physikalische Beschreibung |
Colourless to pale yellow solid; Cooked brown and roasted meaty aroma |
Löslichkeit |
slightly Sparingly soluble in water; very soluble in non-polar organic solvents Sparingly soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


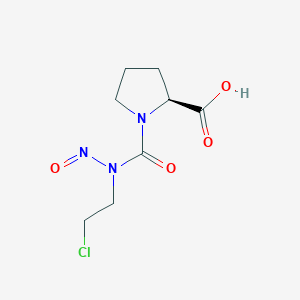

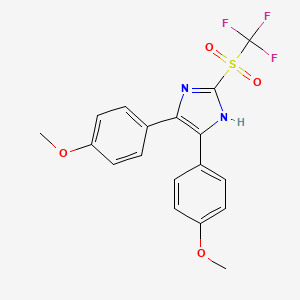
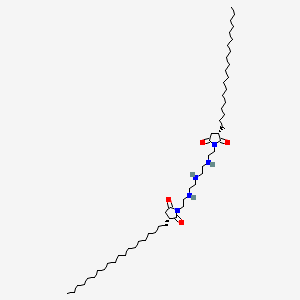
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
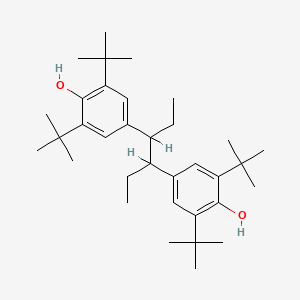

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
